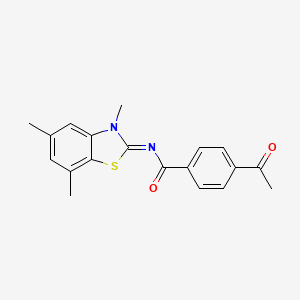

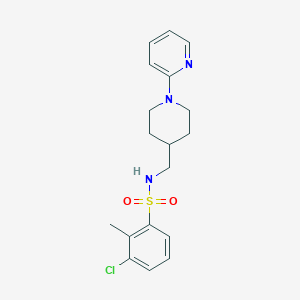

4-acetyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazole derivatives are a significant class of compounds found in various natural products in organic chemistry . They have been widely used in medical, industrial, biological, and potential drug industries .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives can be quite diverse, depending on the specific compound and the conditions. Some of these compounds have shown antioxidant activity, free radical scavenging, and metal chelating activity .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be quite diverse, depending on their specific structure. These properties can be determined using various analytical techniques .科学的研究の応用

Synthesis and Structure

(Z)-4-acetyl-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide: belongs to the class of benzo[d]thiazol derivatives. It can be synthesized through a two-step reaction involving the intermediate compound 2-(2-bromoethoxy)benzo[d]thiazole . The first step involves the synthesis of 2-(2-bromoethoxy)benzo[d]thiazole , which then reacts with substituted phenols to yield the final compound .

Antidepressant and Anticonvulsant Effects

Research has explored the potential antidepressant and anticonvulsant effects of this compound. In a forced swimming test, two derivatives—2c and 2d —demonstrated the highest antidepressant and anticonvulsant effects. These compounds exhibited a greater percentage decrease in immobility duration compared to fluoxetine. Additionally, in the maximal electroshock seizure test, derivatives 3n and 3q displayed the highest anticonvulsant effect. Their ED50 values were similar to those of phenobarbital or valproate .

Mechanism of Antidepressant Activity

The antidepressant activity of 2c and 2d may be attributed to their ability to increase the concentrations of serotonin and norepinephrine. These neurotransmitters play crucial roles in mood regulation and are associated with antidepressant effects .

作用機序

将来の方向性

特性

IUPAC Name |

4-acetyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-11-9-12(2)17-16(10-11)21(4)19(24-17)20-18(23)15-7-5-14(6-8-15)13(3)22/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSBQIKFBVXCFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C)S2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-acetyl-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2840780.png)

![3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2840785.png)

![(E)-5-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2840786.png)

![5-{[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene-4-carbonitrile](/img/structure/B2840793.png)

![7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2840795.png)

![4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B2840797.png)

![2,4,5-trimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2840799.png)